molecular formula C13H16ClN B1431315 1-(Naphthalen-1-yl)propan-1-amine hydrochloride CAS No. 149854-36-4

1-(Naphthalen-1-yl)propan-1-amine hydrochloride

Cat. No.: B1431315
CAS No.: 149854-36-4
M. Wt: 221.72 g/mol
InChI Key: AXWWCEUZGQSUTH-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C13H16ClN. It is a solid substance that is often used in various chemical and pharmaceutical applications. The compound is known for its structural similarity to other amines and its potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-yl)propan-1-amine hydrochloride typically involves the reaction of naphthalene derivatives with propylamine under controlled conditions. One common method includes the alkylation of naphthalene with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving high-pressure and temperature conditions. The final product is typically obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: It can be reduced to form naphthylamines.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Naphthyl ketones or aldehydes.

    Reduction: Naphthylamines.

    Substitution: Halogenated naphthyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Naphthalen-1-yl)propan-1-amine hydrochloride is explored for its potential therapeutic applications:

  • Neurotransmitter Modulation : It exhibits properties similar to psychoactive substances by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, which may contribute to antidepressant effects .
  • Receptor Interaction : The compound acts as a ligand for various receptors, including adrenergic and dopaminergic receptors, influencing mood and cognitive functions .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Chiral Auxiliary : It is utilized as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically enriched compounds .
  • Intermediate in Synthesis : It plays a role as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Antiproliferative Effects

Research has demonstrated the antiproliferative activity of this compound against various cancer cell lines:

Cell LineIC50 (nM)Mechanism of Action
MCF-710–33Inhibition of tubulin polymerization
MDA-MB-23123–33Interaction at colchicine-binding site

In vitro assays indicated significant cytotoxic effects on breast cancer cells, with mechanisms involving destabilization of microtubule polymerization, akin to colchicine's action .

Study on Breast Cancer Cells

A comparative study evaluated the compound alongside established chemotherapeutics like Tamoxifen. The results indicated that while both exhibited cytotoxicity, the naphthyl derivative demonstrated a distinct mechanism by disrupting microtubule dynamics critical for mitosis .

Neurochemical Profiling

In a study screening novel psychoactive substances, this compound was found to inhibit monoamine uptake at submicromolar concentrations across various human receptors, highlighting its potential as a therapeutic agent in neuropharmacology .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways.

Comparison with Similar Compounds

1-(Naphthalen-1-yl)propan-1-amine hydrochloride can be compared with other similar compounds such as:

    Naphthalen-1-amine: Similar structure but lacks the propylamine group.

    Naphthalen-2-amine: Isomeric form with the amine group at a different position.

    N-Methyl-1-naphthalenemethylamine: Contains a methyl group instead of a propyl group.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

1-(Naphthalen-1-yl)propan-1-amine hydrochloride, a chiral amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a naphthalene ring attached to a propyl amine group, which enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to selectively bind to specific receptors and enzymes. The chiral nature of the compound allows for distinct interactions that can modulate the activity of these biological targets. For instance, it may influence neurotransmitter signaling pathways by interacting with receptors involved in mood regulation and cognitive functions.

Pharmacological Properties

Research has indicated that this compound exhibits potential as a therapeutic agent. Its pharmacological properties include:

  • Antidepressant Effects : The compound's interaction with serotonin receptors suggests possible antidepressant activity, similar to other known serotonin reuptake inhibitors (SSRIs).
  • Neuroprotective Properties : Studies have shown that compounds with naphthalene structures can offer neuroprotective effects, which may be beneficial in neurodegenerative diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various biological targets. For example, it has been tested for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibitors of MAO can enhance the levels of neurotransmitters like serotonin and norepinephrine, thus improving mood and cognitive function .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure DescriptionBiological Activity
Naphthalen-1-amineNaphthalene with an amine groupLimited activity; lacks propyl chain
Naphthalen-2-amineIsomeric form with amine at a different positionSimilar properties; different receptor binding
2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochlorideContains two methyl groups at the 2-positionEnhanced hydrophobic interactions; distinct activity

The presence of the propyl amine group in this compound contributes significantly to its binding affinity and selectivity compared to its analogs.

Study on Antidepressant Potential

A study investigated the antidepressant-like effects of various naphthalene derivatives, including this compound. The results indicated that this compound exhibited significant reductions in depressive-like behaviors in animal models, suggesting its potential as a treatment for depression.

Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective properties of naphthalene derivatives. The findings revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its therapeutic potential in neurodegenerative disorders .

Properties

IUPAC Name

1-naphthalen-1-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWWCEUZGQSUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149854-36-4
Record name 1-(naphthalen-1-yl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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